N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is a complex organic compound that features both an imidazole and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 6-methyl-2-aminobenzothiazole with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, particularly at the 6-methyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse functionalities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-1H-benzimidazol-2-amine
- N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzothiazole
- N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-1,3-benzothiazol-2-amine
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both an imidazole and a benzothiazole ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-11-3-4-12-13(9-11)19-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVAWCJGXHFZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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